molecular formula C10H8ClFN2O B13692826 2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol

2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol

Cat. No.: B13692826
M. Wt: 226.63 g/mol
InChI Key: VIUNEFMLGHUKHA-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to the imidazole ring at the second position, and a methanol group at the fifth position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .

Chemical Reactions Analysis

2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol can be compared with other imidazole derivatives, such as:

    2-(3-Chlorophenyl)imidazole-5-methanol: Lacks the fluoro substituent, which may affect its biological activity and binding affinity.

    2-(3-Fluorophenyl)imidazole-5-methanol: Lacks the chloro substituent, which may influence its chemical reactivity and selectivity.

    2-(3-Chloro-5-methylphenyl)imidazole-5-methanol: Contains a methyl group instead of a fluoro group, which may alter its physicochemical properties and biological activity. The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClFN2O

Molecular Weight

226.63 g/mol

IUPAC Name

[2-(3-chloro-5-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8ClFN2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

VIUNEFMLGHUKHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=NC=C(N2)CO

Origin of Product

United States

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